Cyclohexylidenediphenylmethane

Description

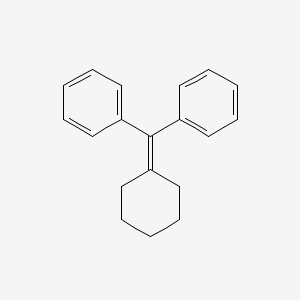

Cyclohexylidenediphenylmethane (hypothetical structure based on nomenclature) is presumed to consist of a cyclohexylidene moiety bridging two phenyl groups attached to a central methane carbon. Diphenylmethane, a simpler analog, features two phenyl groups bonded to a single methane carbon and is used in fragrances, polymer precursors, and organic synthesis . The absence of direct data on this compound necessitates reliance on structurally or functionally similar compounds for comparative analysis.

Properties

CAS No. |

30125-24-7 |

|---|---|

Molecular Formula |

C19H20 |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

[cyclohexylidene(phenyl)methyl]benzene |

InChI |

InChI=1S/C19H20/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13H,3,8-9,14-15H2 |

InChI Key |

PXJUYCDEHIAYHN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Cyclohexylidenediphenylmethane (inferred properties) with structurally related compounds, focusing on molecular formulas, functional groups, and applications derived from the evidence:

†Calculated based on hypothetical structure.

Structural and Functional Differences

- Diphenylmethane lacks a cyclohexylidene bridge, instead having a direct methane linkage between two phenyl groups. This simpler structure results in lower molecular weight (168.25 g/mol) compared to the hypothetical this compound .

- Cyclohexanedimethanol contains two hydroxyl groups, enabling participation in polymerization reactions, unlike the purely hydrocarbon-based this compound .

- Cyclohexyl phenyl ketone introduces a ketone group, enhancing polarity and reactivity for applications in synthesis and pharmaceuticals .

Limitations and Contradictions in Evidence

- Cyclohexyl phenyl ketone (C₁₃H₁₆O) shares a similar carbon skeleton but diverges functionally due to its ketone group, altering reactivity and applications .

- Methylcyclohexane’s saturated structure contrasts sharply with the aromaticity of diphenylmethane derivatives, highlighting divergent chemical behaviors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.